Cas no 764633-91-2 (3-(piperidin-1-yl)butanoic acid)
3-(piperidin-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-piperidin-1-ylbutanoic acid
- 3-(1-PIPERIDINYL)BUTANOIC ACID
- SureCN499913
- Ambcb4028216
- CTK5E2966
- MolPort-008-751-771
- AG-H-05123
- 3-(piperidin-1-yl)butanoic acid
-
- Inchi: 1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)
- InChI Key: JTTZPHBCJGTUME-UHFFFAOYSA-N
- SMILES: OC(CC(C)N1CCCCC1)=O
Computed Properties
- Exact Mass: 171.12600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 40.54000
- LogP: 1.27340
3-(piperidin-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B449078-100mg |
3-(1-Piperidinyl)butanoic Acid |
764633-91-2 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B449078-500mg |
3-(1-Piperidinyl)butanoic Acid |
764633-91-2 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B449078-1g |
3-(1-Piperidinyl)butanoic Acid |
764633-91-2 | 1g |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526285-1g |
3-(Piperidin-1-yl)butanoic acid |
764633-91-2 | 98% | 1g |
¥3989.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6054-100.0mg |
3-(piperidin-1-yl)butanoic acid |
764633-91-2 | 95% | 100.0mg |
¥907.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6054-250.0mg |
3-(piperidin-1-yl)butanoic acid |
764633-91-2 | 95% | 250.0mg |
¥1205.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6054-500.0mg |
3-(piperidin-1-yl)butanoic acid |
764633-91-2 | 95% | 500.0mg |
¥2009.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6054-1.0g |
3-(piperidin-1-yl)butanoic acid |
764633-91-2 | 95% | 1.0g |
¥3013.0000 | 2025-04-11 | |
| A2B Chem LLC | AC77006-500mg |
3-(1-Piperidinyl)butanoic acid |
764633-91-2 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AC77006-1g |
3-(1-Piperidinyl)butanoic acid |
764633-91-2 | >95% | 1g |
$509.00 | 2024-04-19 |
3-(piperidin-1-yl)butanoic acid Suppliers
3-(piperidin-1-yl)butanoic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-(piperidin-1-yl)butanoic acid
Introduction to 3-(piperidin-1-yl)butanoic acid (CAS No. 764633-91-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-(piperidin-1-yl)butanoic acid, identified by the CAS number 764633-91-2, represents a significant molecule in the realm of chemical biology and medicinal chemistry. Piperidine derivatives, including this specific structure, have garnered considerable attention due to their versatile pharmacological properties and structural adaptability. The presence of a piperidine ring in the molecular framework imparts unique physicochemical characteristics, making it a valuable scaffold for drug discovery and therapeutic development.
3-(Piperidin-1-yl)butanoic acid is characterized by a butanoic acid moiety linked to a piperidine ring at the terminal carbon. This configuration allows for diverse functionalization, enabling the synthesis of analogs with tailored biological activities. The compound’s solubility, stability, and interaction profiles with biological targets make it a promising candidate for further exploration in both preclinical and clinical settings.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive molecules. 3-(Piperidin-1-yl)butanoic acid has been investigated for its potential role in modulating various biological pathways. Notably, its structural motif is reminiscent of known pharmacophores found in drugs targeting neurological disorders, cardiovascular diseases, and inflammation-related conditions. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on key enzymes and receptors involved in these pathologies.
The piperidine moiety is particularly noteworthy for its ability to enhance metabolic stability while maintaining strong binding affinity to biological targets. This feature is critical in medicinal chemistry, where optimizing pharmacokinetic profiles often dictates the success of a drug candidate. 3-(Piperidin-1-yl)butanoic acid serves as a versatile intermediate in synthesizing more complex molecules designed to interact with specific proteins or enzymes. Its utility extends to the development of probes for biochemical assays, facilitating the study of enzyme mechanisms and pathway regulation.
Recent research has highlighted the compound’s relevance in addressing emerging therapeutic challenges. For instance, studies indicate that modifications of the butanoic acid side chain can yield derivatives with enhanced binding to protein targets implicated in cancer progression. The piperidine ring’s ability to adopt multiple conformations further contributes to its binding versatility, making it an attractive scaffold for designing inhibitors or modulators of disease-relevant proteins.
The synthesis of 3-(Piperidin-1-yl)butanoic acid can be achieved through well-established organic transformations, including nucleophilic substitution reactions and condensation processes. Advances in synthetic methodologies have enabled the efficient production of high-purity samples, which are essential for rigorous biological evaluation. The compound’s compatibility with various functional groups allows chemists to explore diverse chemical space, fostering innovation in drug design.
In conclusion, 3-(Piperidin-1-yl)butanoic acid (CAS No. 764633-91-2) represents a compelling molecule with broad applications in chemical biology and medicinal chemistry. Its unique structural features and pharmacological potential position it as a key intermediate for developing novel therapeutics targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
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